molecular formula C13H15IN4O4 B11485687 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11485687
M. Wt: 418.19 g/mol
InChI Key: XGAIMOVAVQKTSP-UHFFFAOYSA-N
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Description

2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that features a triazole ring substituted with an iodine atom and an acetamide group attached to a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Acetamide Formation: The acetamide group is introduced through an acylation reaction involving an acyl chloride or anhydride.

    Attachment of the Trimethoxyphenyl Group: The final step involves coupling the triazole-acetamide intermediate with a trimethoxyphenyl derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the triazole ring.

    Reduction: Reduction reactions may target the iodine substituent or the acetamide group.

    Substitution: The iodine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy groups or the triazole ring.

    Reduction: Reduced forms of the compound, such as deiodinated or deacetylated derivatives.

    Substitution: Substituted triazole derivatives with various nucleophiles replacing the iodine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of triazole derivatives on biological systems. Its potential interactions with enzymes, receptors, or other biomolecules can provide insights into its biological activity.

Medicine

In medicinal chemistry, 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the trimethoxyphenyl moiety may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets would depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but lacks the iodine substituent.

    2-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with a chlorine substituent instead of iodine.

    2-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with a bromine substituent instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide distinguishes it from its analogs. Iodine’s larger atomic size and unique electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a unique candidate for various applications compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C13H15IN4O4

Molecular Weight

418.19 g/mol

IUPAC Name

2-(3-iodo-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C13H15IN4O4/c1-20-9-4-8(5-10(21-2)12(9)22-3)16-11(19)6-18-7-15-13(14)17-18/h4-5,7H,6H2,1-3H3,(H,16,19)

InChI Key

XGAIMOVAVQKTSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC(=N2)I

Origin of Product

United States

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